molecular formula C18H20BrN3O3S B2854286 (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034996-98-8

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2854286
CAS No.: 2034996-98-8
M. Wt: 438.34
InChI Key: GXANYIWVIVCNAB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery applications. Its structure incorporates multiple functional handles, making it a valuable scaffold for constructing diverse compound libraries. The electron-deficient pyrimidine core, bearing a bromine at the 5-position, is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of various aryl, heteroaryl, and alkyl groups . Concurrently, the sulfonyl group on the piperidine ring can serve as an excellent leaving group, enabling further nucleophilic substitution to diversify the molecule's properties . The (E)-configured 4-methylstyryl group contributes unique stereochemistry and potential pharmacokinetic benefits, often enhancing cellular permeability and serving as a bioisostere for other aromatic systems . Pyrimidine-based compounds are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in molecules with documented anticancer, antiviral, and anti-inflammatory activities . As a key intermediate, this compound can be utilized in the synthesis of potential protein tyrosine phosphatase (PTP) inhibitors, which are targets for diabetes and oncology research, as well as in the development of novel kinase inhibitors . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c1-14-4-6-15(7-5-14)8-10-26(23,24)22-9-2-3-17(13-22)25-18-20-11-16(19)12-21-18/h4-8,10-12,17H,2-3,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANYIWVIVCNAB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The compound’s structural analogs can be categorized based on substitutions in the pyrimidine core, sulfonamide groups, or styryl modifications. Key examples include:

Compound Substituents Key Properties Application/Activity
(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Bromo (C5), sulfonylated piperidine-3-oxy (C2), (E)-4-methylstyryl High molecular weight (est. ~500 g/mol), potential kinase inhibition Investigational (hypothetical)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) Benzyl-piperidine, oxazolo-pyridine, methyl propenoate Molecular formula C23H25N3O3, IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N) Synthetic intermediate (no reported bioactivity)
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) Bromo (C5), methylpropyl, pyrimidinedione backbone Herbicidal activity, water-soluble Commercial herbicide

Key Observations :

  • Bromine Positioning: Bromacil’s bromine at C5 aligns with the target compound, but its pyrimidinedione scaffold differs significantly, leading to divergent applications (herbicidal vs.
  • Sulfonamide vs. Benzyl Groups : The sulfonylated piperidine in the target compound may enhance metabolic stability compared to the benzyl-piperidine group in compound 16, as sulfonamides resist oxidative degradation .
  • Styryl vs. Oxazolo-Pyridine : The (E)-styryl group in the target compound likely improves membrane permeability relative to the oxazolo-pyridine in compound 16, which has polar heterocyclic features .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a brominated pyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine) and a sulfonylated piperidine derivative. Key steps include:

  • Sulfonylation : Introducing the 4-methylstyryl sulfonyl group to the piperidine ring under conditions using dichloromethane as a solvent and triethylamine as a base .
  • Coupling : Reacting the sulfonylated piperidine with the bromopyrimidine moiety under reflux in acetonitrile to facilitate substitution .
  • Optimization : Yield and purity improvements can be achieved via continuous flow reactors for scalability or chromatographic purification .

Q. How is the structural conformation of this compound validated, and what analytical techniques are recommended?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, particularly for the (E)-styryl configuration and sulfonyl-piperidine orientation .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at pyrimidine C5, sulfonyl group integration). Mass spectrometry validates molecular weight .
  • Computational modeling : Tools like Gaussian or Schrödinger Suite predict steric effects of the 4-methylstyryl group on piperidine ring flexibility .

Advanced Research Questions

Q. What strategies address contradictory biological activity data observed for sulfonamide-containing pyrimidine derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Dose-response profiling : Validate activity thresholds using assays like MTT for cytotoxicity or disc diffusion for antimicrobial effects .
  • SAR analysis : Compare substituent effects (e.g., 4-methylstyryl vs. phenyl groups) on target binding. For example, bulky styryl groups may hinder interactions with bacterial enzymes but enhance kinase inhibition .
  • Control experiments : Use structurally analogous compounds (e.g., fluorinated pyrimidines) to isolate the impact of bromine and sulfonyl groups .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen against targets like GlcN-6-P-synthase (antimicrobial) or tyrosine kinases (anticancer). Prioritize derivatives with hydrogen-bonding interactions at active sites (e.g., pyrimidine N1 with kinase ATP-binding pockets) .
  • ADMET prediction : Use SwissADME or ADMETLab to balance solubility (logP < 3) and bioavailability, critical for in vivo studies .
  • Dynamic simulations : Assess sulfonyl-piperidine conformational stability under physiological pH using MD simulations .

Q. What experimental approaches resolve low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl-bromide intermediates are involved .
  • Solvent optimization : Replace acetonitrile with DMF or THF to enhance nucleophilicity of the piperidine oxygen .
  • Temperature control : Lower reaction temperatures (e.g., 50°C) may reduce side reactions like sulfonate hydrolysis .

Data Interpretation & Validation

Q. How should researchers validate the (E)-configuration of the styryl group in this compound?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between the styryl methyl group and piperidine protons to confirm the trans (E) configuration .
  • UV-Vis spectroscopy : Compare λmax with known (E)-styryl standards; typical π→π* transitions occur at 270–300 nm .
  • Crystallography : Resolve double-bond geometry via X-ray diffraction (e.g., C=C bond length ~1.33 Å for E-configuration) .

Q. What are the best practices for reconciling discrepancies in biological assay reproducibility?

  • Methodological Answer :

  • Standardized protocols : Adopt CLIA- or ISO-certified assay procedures (e.g., fixed cell lines, serum-free conditions for cytotoxicity tests) .
  • Positive/Negative controls : Include reference compounds (e.g., 5-fluorouracil for anticancer assays) to normalize inter-lab variability .
  • Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variation .

Structural & Functional Insights

Q. How does the 4-methylstyryl sulfonyl group influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity : The styryl group increases logP, enhancing membrane permeability but risking hepatotoxicity. Balance via hydrophilic substituents (e.g., hydroxylation) .
  • Metabolic stability : CYP450 enzyme assays (e.g., CYP3A4) identify sulfonate cleavage as a primary metabolic pathway, guiding prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.